2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione
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Overview
Description
2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by condensation with an appropriate aldehyde to form the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes and receptors.
Materials Science: It is explored for use in the development of novel materials, including fluorophores and other functional materials.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with similar structural features.
Uniqueness
2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups at specific positions on the pyrazole and pyrimidine rings differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Biological Activity
2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11N3O2, with a molecular weight of approximately 193.20 g/mol. The compound features a fused pyrazolo-pyrimidine ring system that contributes to its biological activity.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that derivatives can inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway and other signaling cascades critical for tumor growth and survival .
- Antitumor Activity : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines by targeting intracellular pathways associated with cell survival and proliferation. For example, a related compound was shown to significantly reduce tumor growth in xenograft models without causing hepatotoxicity .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains. The structural features of the compound may enhance its ability to penetrate bacterial membranes and disrupt cellular processes.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Antitumor Efficacy : A study evaluated the antitumor effects of a specific derivative in mouse models of pancreatic ductal adenocarcinoma (PDAC). The results indicated a significant reduction in tumor size and weight compared to controls, highlighting the potential for clinical applications in cancer therapy .
- Kinase Inhibition Assays : Another investigation focused on the inhibition of dihydrofolate reductase (DHFR) by various pyrazolo[1,5-a]pyrimidines. The results showed that modifications at specific positions on the ring system could enhance inhibitory potency against DHFR and other kinases involved in cancer metabolism .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C9H11N3O2/c1-3-6-4-7-10-8(13)5(2)9(14)12(7)11-6/h4-5H,3H2,1-2H3,(H,10,13) |
InChI Key |
WWHPGQQUFNYVIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C1)NC(=O)C(C2=O)C |
Origin of Product |
United States |
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